2',4'-Dihydroxy-7-methoxy-8-prenylflavan
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-7-methoxy-8-prenylflavan typically involves the extraction from natural sources such as the leaves of Morus alba . The compound can be isolated using chloroform as a solvent, followed by purification processes to obtain the desired product .
Industrial Production Methods
The compound is stored at room temperature and should be kept under recommended conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dihydroxy-7-methoxy-8-prenylflavan undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and prenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2’,4’-Dihydroxy-7-methoxy-8-prenylflavan has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’,4’-Dihydroxy-7-methoxy-8-prenylflavan involves its interaction with molecular targets such as PCSK9 mRNA. The compound inhibits the expression of PCSK9, which plays a role in cholesterol metabolism . This inhibition can lead to reduced levels of low-density lipoprotein (LDL) cholesterol, making it a potential candidate for cholesterol-lowering therapies .
Comparison with Similar Compounds
Similar Compounds
2’,7-Dihydroxy-4’-methoxy-8-prenylflavan: Another flavonoid with similar structural features but different hydroxyl and methoxy group positions.
2’,4’-Dihydroxy-7-methoxy-8-prenylflavan: A closely related compound with slight variations in the prenyl group structure.
Uniqueness
2’,4’-Dihydroxy-7-methoxy-8-prenylflavan is unique due to its specific combination of hydroxyl, methoxy, and prenyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit PCSK9 mRNA expression sets it apart from other flavonoids .
Properties
IUPAC Name |
4-[7-methoxy-8-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-2-yl]benzene-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-13(2)4-8-17-19(24-3)10-5-14-6-11-20(25-21(14)17)16-9-7-15(22)12-18(16)23/h4-5,7,9-10,12,20,22-23H,6,8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUAVKGFNHNNGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(CC2)C3=C(C=C(C=C3)O)O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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